molecular formula C9H15ClN2O3S B2970015 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856091-13-8

1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2970015
CAS RN: 1856091-13-8
M. Wt: 266.74
InChI Key: SAPZOJCINNTCMN-UHFFFAOYSA-N
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Description

1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. This compound is known for its ability to react with various functional groups, making it a valuable tool in the synthesis of complex organic molecules. In

Mechanism of Action

The mechanism of action of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various functional groups in organic molecules. This reaction results in the formation of a covalent bond between the two molecules, which can be used to modify the properties of the target molecule. In the case of proteins and peptides, the reaction of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride with amino groups can be used to label these molecules for further study.
Biochemical and Physiological Effects:
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has no direct biochemical or physiological effects on living organisms. However, it is often used in the development of drugs and as a tool for investigating biological processes. In these contexts, the compound can have a wide range of effects, depending on the specific application.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to react with various functional groups, making it a versatile reagent for the synthesis of complex organic molecules. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, there are some limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.

Future Directions

1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is likely to continue to be an important tool in scientific research in the future. Some potential future directions for research involving this compound include:
1. Developing new methods for the synthesis of complex organic molecules using 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a reagent.
2. Investigating the potential use of this compound in the development of new drugs and therapeutic agents.
3. Exploring the potential use of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a labeling agent for other types of molecules, such as carbohydrates and lipids.
4. Investigating the potential toxicity of this compound and developing safer methods for handling and storing it.
5. Developing new applications for 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in the study of biological processes and disease mechanisms.

Synthesis Methods

The synthesis of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(hydroxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride in the presence of pyridine. The reaction results in the formation of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as the main product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is commonly used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of sulfonamides, which are important pharmacological agents. This compound is also used as a labeling agent for proteins and peptides, as it can react with amino groups in these molecules. Additionally, 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is used in the development of new drugs and as a tool for investigating biological processes.

properties

IUPAC Name

1-ethyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3S/c1-3-5-15-7-8-9(16(10,13)14)6-12(4-2)11-8/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPZOJCINNTCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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